molecular formula C6H12O2S B2469425 (3-Methoxyoxolan-3-yl)methanethiol CAS No. 2001598-64-5

(3-Methoxyoxolan-3-yl)methanethiol

Cat. No. B2469425
M. Wt: 148.22
InChI Key: NICOVLLBVXQAHK-UHFFFAOYSA-N
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Description

“(3-Methoxyoxolan-3-yl)methanethiol” is a chemical compound with the CAS Number: 2001598-64-5 . It has a molecular weight of 148.23 .


Molecular Structure Analysis

The IUPAC name for this compound is (3-methoxytetrahydrofuran-3-yl)methanethiol . The InChI code is 1S/C6H12O2S/c1-7-6 (5-9)2-3-8-4-6/h9H,2-5H2,1H3 .

Scientific Research Applications

Chemical Reactions and Intermediates

The decomposition of methanethiol on metal surfaces has been a subject of interest in surface chemistry. Koestner et al. (1985) observed the decomposition of methanethiol on Pt(111) surfaces, identifying novel surface intermediates like thiomethoxy (SCH3) and thioformaldehyde (SCH2) with unique tilted geometries. These findings provide insights into the complex reactions occurring on catalytic surfaces and the formation of various intermediates (Koestner et al., 1985).

Catalysis and Synthesis

Mashkin (1994) conducted a kinetic study on the synthesis of dimethylsulfide and methanethiol, revealing general regularities in reaction mechanisms on aluminium oxide catalysts. This research is significant in understanding the catalytic processes involving methanethiol and its derivatives (Mashkin, 1994).

Environmental Chemistry and Methanotrophy

Schmitz et al. (2022) explored the consumption of methanethiol and hydrogen sulfide production by the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV. This study contributes to our understanding of how methanotrophs interact with volatile organic sulfur compounds like methanethiol in various environments, highlighting their role in the sulfur cycle (Schmitz et al., 2022).

Surface Science and Adsorption Studies

Benziger and Preston (1985) investigated the reactions of methanethiol on various tungsten surfaces, comparing it with methanol. Their findings on the adsorption characteristics and reaction pathways of methanethiol on these surfaces contribute to our broader understanding of surface chemistry and organosulfur compounds (Benziger & Preston, 1985).

properties

IUPAC Name

(3-methoxyoxolan-3-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-7-6(5-9)2-3-8-4-6/h9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICOVLLBVXQAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyoxolan-3-yl)methanethiol

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